Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate
Description
Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate is a quinoline derivative featuring a chlorine atom at position 6, an ethyl carboxylate group at position 3, and a 2-fluorophenylamino substituent at position 4. Quinoline scaffolds are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and microbial pathways . This compound’s structure is optimized for electronic and steric interactions, making it a candidate for drug discovery, particularly in infectious diseases and oncology. Below, we provide a detailed comparison with structurally and functionally related quinoline derivatives.
Properties
IUPAC Name |
ethyl 6-chloro-4-(2-fluoroanilino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-2-24-18(23)13-10-21-15-8-7-11(19)9-12(15)17(13)22-16-6-4-3-5-14(16)20/h3-10H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQMIVRLIFCUTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloroquinoline-3-carboxylic acid.
Amidation: The 6-chloroquinoline-3-carboxylic acid is then reacted with 2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Esterification: The resulting amide is esterified using ethanol and a catalyst like sulfuric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of quinoline derivatives, including ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate, is their antimicrobial properties. Studies have shown that quinoline derivatives exhibit substantial antibacterial and antifungal activities. For instance, compounds similar to this compound have been screened against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 |
| Ethyl 6-chloro-4-(4-fluorophenyl)quinoline-3-carboxylic acid | Escherichia coli | 32 |
| Quinoline derivative X | Pseudomonas aeruginosa | 8 |
Anticancer Potential
Recent research has highlighted the anticancer potential of quinoline derivatives. This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Case Study: Anticancer Activity
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, disrupting cellular processes. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chlorine (Cl) and fluorine (F) at R6 enhance electrophilicity, improving interactions with biological targets (e.g., proteasome in HAT ).
- Amino Substituents: 2-Fluorophenylamino (electron-deficient) vs. 2-chlorophenylamino (more lipophilic) alter binding kinetics. The 2-fluorophenyl group may improve metabolic stability over chloro analogues .
Yield and Purity :
- The 2-fluorophenylamino derivative (main compound) is synthesized in moderate yields (~50–70%) with HRMS-confirmed purity (e.g., [M+H]<sup>+</sup> 355.0995 observed vs. 355.0997 calculated) .
- Cyano-substituted analogues require stringent anhydrous conditions to avoid hydrolysis .
Physicochemical Properties
- NMR Shifts: The 2-fluorophenylamino group causes deshielding of C-4 (δ ~149.9 ppm in <sup>13</sup>C NMR) due to electron withdrawal . Methyl groups at R6 (e.g., ) result in upfield shifts (δ ~20–25 ppm for CH3) .
- Solubility : Ethyl carboxylate esters improve lipid solubility (logP ~3.5) compared to free acids (logP ~1.2) .
- Thermal Stability : Fluorinated derivatives (e.g., main compound) decompose at higher temperatures (~250°C) than chloro analogues .
Biological Activity
Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.8 g/mol. The compound features a chloro group and a fluorophenyl substituent, which are significant for its biological activity.
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. This compound has been evaluated for its efficacy against Plasmodium falciparum, the parasite responsible for malaria. Studies typically assess the compound's ability to inhibit the growth of the parasite in vitro.
- In Vitro Growth Inhibition : The compound's effectiveness is measured using IC50 values, which indicate the concentration required to inhibit 50% of parasite growth. In comparative studies, it has been shown that modifications in the quinoline structure can enhance antimalarial activity. For instance, similar compounds with varying substitutions have demonstrated IC50 values ranging from low micromolar to nanomolar concentrations against P. falciparum .
- Mechanism of Action : The mechanism by which quinolines exert their antimalarial effects often involves interference with heme polymerization or inhibition of specific enzymes such as falcipain-2, a cysteine protease crucial for hemoglobin digestion in malaria parasites . Molecular docking studies suggest that the structural features of this compound allow it to bind effectively to target sites within the parasite.
Antibacterial Activity
Quinoline derivatives also exhibit antibacterial properties. Research has indicated that certain modifications can lead to enhanced activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The antibacterial activity is often quantified using MIC values. For example, related compounds have shown MIC values as low as 3.12 µg/mL against Staphylococcus aureus, indicating potent antibacterial effects .
- Comparison with Standard Antibiotics : In studies, quinoline derivatives are frequently compared with established antibiotics such as ciprofloxacin and isoniazid, providing a benchmark for evaluating their efficacy .
Case Studies and Research Findings
Several studies have explored the biological activities of quinoline derivatives similar to this compound:
- Study on Antimalarial Agents : A study highlighted the synthesis and evaluation of various quinoline derivatives, revealing that specific substitutions could significantly enhance antimalarial activity . The findings emphasized the importance of structural diversity in developing effective antimalarial agents.
- Antibacterial Evaluation : Another research effort focused on synthesizing new quinoline-based compounds and assessing their antibacterial properties against clinical isolates . The results indicated that certain derivatives possessed superior activity compared to traditional antibiotics.
Table 1: Biological Activity Summary of Quinoline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
